3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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Overview
Description
3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound that combines a furan ring, a trifluoromethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A similar compound with two trifluoromethyl groups, known for its use as an organocatalyst.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group and a ketone functional group, used in medicinal chemistry.
Uniqueness
3-(FURAN-2-CARBONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of the furan ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the trifluoromethyl group and thiourea moiety further enhances its chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-3-1-4-9(7-8)17-12(21)18-11(19)10-5-2-6-20-10/h1-7H,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVCNPDOCRBSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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